molecular formula C10H22ClN3O2S B2367440 1-(1-Piperazinylsulfonyl)azepane hydrochloride CAS No. 1185661-17-9

1-(1-Piperazinylsulfonyl)azepane hydrochloride

Cat. No.: B2367440
CAS No.: 1185661-17-9
M. Wt: 283.82
InChI Key: VAPBINNBCGYRPI-UHFFFAOYSA-N
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Description

1-(1-Piperazinylsulfonyl)azepane hydrochloride (CAS 1185661-17-9) is a chemical compound of interest in medicinal chemistry research due to its hybrid structure incorporating two privileged pharmacophores. The compound features an azepane ring, a seven-membered nitrogen-containing heterocycle that ranks among the top 100 most frequently used ring systems in small-molecule drugs . Azepane-based motifs are prevalent in various bioactive molecules and have demonstrated a wide range of pharmaceutical significances, including potential as anticancer agents, antimicrobials, and histamine H3 receptor inhibitors . The piperazinylsulfonyl group is a known scaffold in the development of receptor antagonists, as evidenced by its use in creating high-affinity ligands for other targets . This specific molecular architecture makes this compound a valuable building block for researchers in drug discovery, particularly for synthesizing and evaluating new compounds with potential biological activities. The compound has a molecular formula of C10H22ClN3O2S and a molecular weight of 283.82 g/mol . It is supplied for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-piperazin-1-ylsulfonylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPBINNBCGYRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Protection of Piperazine

To prevent di-sulfonation, piperazine is mono-protected using a tert-butoxycarbonyl (Boc) group. This is achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (triethylamine, 0–5°C), yielding N-Boc-piperazine.
Reaction Conditions :

  • Stoichiometry: Piperazine:Boc₂O = 1:1.1.
  • Solvent: THF, 0°C → room temperature, 12 hours.
  • Yield: >90%.

Sulfonation of N-Boc-piperazine

The free amine of N-Boc-piperazine reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate. This step requires anhydrous conditions to avoid hydrolysis.
Procedure :

  • Add chlorosulfonic acid (1.2 equiv) dropwise to N-Boc-piperazine in dichloromethane (DCM) at −10°C.
  • Stir for 2 hours, then quench with ice-cold water.
  • Extract with DCM, dry (Na₂SO₄), and concentrate to obtain N-Boc-piperazinylsulfonyl chloride.
    Critical Parameters :
  • Temperature control (−10°C) minimizes side reactions.
  • Excess chlorosulfonic acid leads to di-sulfonation; thus, stoichiometry is tightly controlled.

Coupling with Azepane

Azepane reacts with N-Boc-piperazinylsulfonyl chloride in the presence of a base to form the sulfonamide bond. Pyridine is preferred to scavenge HCl and drive the reaction to completion.
Optimized Protocol :

  • Azepane (1.1 equiv) and pyridine (2.5 equiv) in DCM, 0°C.
  • Add N-Boc-piperazinylsulfonyl chloride (1.0 equiv) dropwise.
  • Warm to room temperature, stir for 6 hours.
  • Wash with 1M HCl, dry, and concentrate to yield N-Boc-1-(1-piperazinylsulfonyl)azepane.
    Yield : 75–85%, purity >95% (HPLC).

Deprotection and Salt Formation

The Boc group is removed under acidic conditions, followed by hydrochloride salt precipitation.
Steps :

  • Treat N-Boc-1-(1-piperazinylsulfonyl)azepane with 4M HCl in dioxane (2 hours, room temperature).
  • Concentrate under vacuum, triturate with diethyl ether to obtain the free base.
  • Dissolve in ethanol, add HCl (gaseous or 1M in ether), and crystallize to yield this compound.
    Characterization :
  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.30 (m, 8H, piperazine), 2.95–2.80 (m, 4H, azepane), 1.70–1.50 (m, 8H, azepane).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Analytical Validation and Process Optimization

Purity and Yield Enhancements

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1) to achieve >99% purity.
  • Byproduct Mitigation : Di-sulfonated byproducts (<2%) are removed via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Scale-Up Considerations

  • Solvent Selection : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves safety and sustainability.
  • Continuous Flow Chemistry : Microreactors reduce reaction times for sulfonation steps by 40%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Boc Protection High regioselectivity, easy scale-up Requires acidic deprotection 85
Direct Sulfonation No protection steps Low yield due to di-sulfonation 55
Enzymatic Coupling Mild conditions, green chemistry High enzyme cost 65

Applications and Derivatives

This compound serves as a precursor for CCR5 receptor antagonists and kinase inhibitors. Derivatives with modified sulfonyl groups (e.g., mesityl, tosyl) exhibit enhanced pharmacokinetic profiles.

Chemical Reactions Analysis

1-(1-Piperazinylsulfonyl)azepane hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 1-(1-Piperazinylsulfonyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(1-Piperazinylsulfonyl)azepane hydrochloride and related piperazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1185661-17-9 C₁₀H₂₀ClN₃O₂S 290.80 Azepane + piperazine + sulfonyl bridge
1-[4-(1-Piperazinylsulfonyl)phenyl]ethanone hydrochloride 1049756-81-1 C₁₂H₁₆ClN₃O₃S 318.80 Phenyl ring + acetyl group + sulfonyl bridge
1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride N/A C₁₁H₁₇ClN₂O₂S 276.78 Methylsulfonylphenyl + piperazine
1-(3-Chlorophenyl)piperazin-2-one hydrochloride 183500-94-9 C₁₀H₁₁Cl₂N₃O 260.12 Chlorophenyl + ketone-modified piperazine
1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride 1351611-81-8 C₇H₁₂ClN₅O₂S 281.72 Imidazole ring + sulfonyl bridge

Key Differences and Implications

Core Ring Systems: The azepane ring in the target compound introduces conformational flexibility compared to rigid phenyl or imidazole rings in analogs like 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride or 1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride. This flexibility may enhance binding to certain biological targets .

Aromatic vs. Aliphatic Systems: The phenyl and imidazole rings in analogs may confer π-π stacking or hydrogen-bonding capabilities absent in the aliphatic azepane-containing compound .

Synthetic Accessibility :

  • Compounds like 1-(2-Nitrophenyl)piperazine hydrochloride () are synthesized via cyclocondensation, whereas the target compound’s synthesis likely involves sulfonylation of azepane-piperazine precursors. Yield and purity vary significantly based on synthetic routes .

Research and Application Insights

  • The azepane moiety may enhance metabolic stability .

Biological Activity

1-(1-Piperazinylsulfonyl)azepane hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a piperazine ring and an azepane ring, which contribute to its unique chemical behavior. The sulfonyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity : There is ongoing research into its effects on cancer cells, with some studies indicating that it may inhibit tumor growth through specific molecular interactions .
  • Neurological Effects : The compound is also being investigated for its potential neuroprotective effects, which could be beneficial in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine ring can modulate receptor activity, while the sulfonyl group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
1-(1-Piperazinylsulfonyl)piperidinePiperidine-basedAntimicrobial and anticancer
1-(1-Piperazinylsulfonyl)morpholineMorpholine-basedNeuroprotective effects

This comparison highlights the structural variations that influence biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that this compound exhibited significant inhibition of bacterial growth in vitro, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Line Research : In vitro assays showed that treatment with the compound resulted in decreased viability of specific cancer cell lines, indicating its potential role in cancer therapy .

Q & A

Q. Core Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the azepane ring conformation and sulfonyl group integration. For example, the sulfonyl group adjacent to piperazine produces distinct deshielding in the 13C^{13}C-NMR spectrum (~45 ppm) .
  • Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C10H20N3O2SC_{10}H_{20}N_3O_2S).
  • Elemental Analysis : Validate Cl^- content (~14.5%) to confirm hydrochloride salt formation .

Basic: What preliminary biological screening strategies are recommended for this compound?

  • Target-Based Assays : Screen against serotonin or dopamine receptors due to structural similarity to piperazine-containing CNS agents. Use radioligand binding assays (e.g., 3H^3H-spiperone for 5-HT2A_{2A} ) .
  • Enzyme Inhibition : Test for sulfonamide-associated carbonic anhydrase inhibition via stopped-flow CO2_2 hydration assays .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC50_{50} > 100 µM is desirable) .

Advanced: How can researchers resolve contradictions in receptor binding data for this compound?

Case Example : Discrepancies in 5-HT1A_{1A} affinity (e.g., KiK_i = 50 nM vs. 1 µM across studies).
Methodological Solutions :

  • Orthogonal Assays : Validate using functional assays (e.g., cAMP accumulation) alongside binding studies .
  • Structural Dynamics : Perform molecular docking with cryo-EM receptor structures to assess binding pose variability .
  • Batch Purity Analysis : Ensure compound purity (>98% via HPLC) to exclude impurities skewing results .

Advanced: What strategies optimize the stereochemical purity of this compound?

  • Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azepane ring formation to control stereocenters .
  • Circular Dichroism (CD) : Monitor optical activity post-synthesis to confirm enantiomeric excess (>95% ee) .

Advanced: How can computational methods address conflicting SAR (Structure-Activity Relationship) data in derivatives?

Scenario : Inconsistent correlation between sulfonyl group substituents and potency.
Approach :

  • QSAR Modeling : Use Gaussian or Schrödinger to calculate electronic parameters (e.g., Hammett σ values) and correlate with bioactivity .
  • MD Simulations : Analyze sulfonyl-azepane conformational flexibility over 100 ns trajectories to identify bioactive conformers .
  • Meta-Analysis : Aggregate data from analogs (e.g., piperazinylsulfonyl indazoles) to identify outlier studies .

Advanced: What experimental designs mitigate hydrolysis risks during in vitro assays?

Challenge : Hydrolysis of the sulfonamide group in physiological buffers (pH 7.4).
Solutions :

  • Stability Studies : Pre-incubate compound in assay buffer (37°C, 24h) and quantify degradation via LC-MS .
  • Buffer Modification : Use HEPES instead of phosphate buffers to reduce nucleophilic attack on the sulfonyl group .
  • Prodrug Approach : Synthesize ester-protected derivatives to enhance stability, followed by enzymatic activation .

Advanced: How to validate off-target effects identified in high-throughput screens?

Example : Unanticipated inhibition of cytochrome P450 3A4.
Validation Steps :

  • Enzyme Kinetics : Determine KiK_i using recombinant CYP3A4 and luminescent substrates (e.g., luciferin-IPA) .
  • CRISPR Knockout : Generate CYP3A4-deficient HepaRG cells to isolate compound-specific effects .
  • Metabolite Profiling : UPLC-QTOF-MS to detect reactive metabolites that may indirectly inhibit enzymes .

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